molecular formula C11H15N3O2 B12361084 1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester

Cat. No.: B12361084
M. Wt: 221.26 g/mol
InChI Key: HLESRAQMSSGVJW-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyridine ring attached to the pyrazole ring at the 5-position and an ethyl ester group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester typically involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The ethyl ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include carboxylic acids, alcohols, amines, and substituted pyrazoles .

Scientific Research Applications

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 5-pyridin-3-ylpyrazolidine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-5,7,9-10,13-14H,2,6H2,1H3

InChI Key

HLESRAQMSSGVJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CN=CC=C2

Origin of Product

United States

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